
N-(4-ethylphenyl)glycinamide
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Overview
Description
N-(4-ethylphenyl)glycinamide is a glycinamide derivative characterized by a 4-ethylphenyl substituent attached to the glycinamide backbone. Glycinamides are structurally defined by the presence of an acetamide group (NH₂-CH₂-CONH₂) modified with aromatic or aliphatic substituents. For instance, compounds like VUAA1 () share the 4-ethylphenyl group but incorporate additional functional groups, indicating possible bioactivity in sensory or neurological pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-ethyl-phenyl)-acetamide typically involves the reaction of 4-ethyl-aniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for 2-Amino-N-(4-ethyl-phenyl)-acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-ethyl-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemical Synthesis
N-(4-ethylphenyl)glycinamide is primarily utilized as a building block in organic synthesis. It enables the creation of more complex molecules, which can lead to the development of new materials and pharmaceuticals. The compound's ability to participate in various chemical reactions makes it valuable for synthesizing derivatives with enhanced properties.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Example Products | Applications |
---|---|---|
Amide Formation | N-(4-ethylphenyl)acetamide | Analgesics, anti-inflammatory agents |
Sulfonamide Coupling | N-(4-ethylphenyl)sulfamoyl derivatives | Antimicrobial agents |
Alkylation | Alkylated derivatives | Drug candidates for various diseases |
Biological Activities
Research has indicated that this compound exhibits potential biological activities , including enzyme inhibition and receptor binding. These properties are being explored for their implications in drug development.
Case Study: Enzyme Inhibition
A study investigated the compound's ability to inhibit specific enzymes related to cancer progression. The results showed that derivatives of this compound could effectively inhibit the activity of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in colorectal and ovarian cancer models, suggesting its potential as an anticancer agent .
Therapeutic Applications
The therapeutic potential of this compound is under investigation for various medical conditions. Its role as a drug candidate is particularly notable in the treatment of:
- Cancer : Its derivatives are being studied for their anticancer properties, particularly against solid tumors.
- Neurological Disorders : The compound's interaction with neurotransmitter receptors suggests potential applications in treating conditions like Alzheimer's disease .
Table 2: Therapeutic Potential of this compound Derivatives
Industrial Applications
Beyond its biological significance, this compound is also relevant in industrial applications. Its unique chemical properties make it suitable for developing new materials such as polymers and coatings. The compound can enhance the performance characteristics of these materials, leading to innovations in various sectors.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-ethyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare N-(4-ethylphenyl)glycinamide with structurally related glycinamide derivatives from the evidence:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula (C₁₀H₁₃N₂O).
Key Differences and Implications
Substituent Effects
- Electron-Donating vs. This difference influences interactions in biological systems or polymer synthesis . Sulfonyl groups () enhance stability and binding affinity in protein-ligand interactions, as seen in patented pharmaceuticals ().
Biological Activity
N-(4-ethylphenyl)glycinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
This compound is a derivative of glycine, where the amino group is substituted with a 4-ethylphenyl group. This structural modification is significant as it influences the compound's interaction with biological targets. The general structure can be represented as follows:
1. Antinociceptive Properties
Research indicates that derivatives of phenylglycinamide, including this compound, exhibit notable antinociceptive effects. In studies involving animal models, these compounds have been shown to reduce pain responses in various pain models, such as formalin-induced pain and neuropathic pain models. The mechanism of action appears to involve antagonism of TRPV1 channels and modulation of voltage-gated sodium channels (VGSCs), which are critical in pain signaling pathways .
2. Anticonvulsant Effects
The anticonvulsant properties of this compound have been explored in several studies. For instance, compounds with similar structures have demonstrated efficacy in increasing seizure thresholds in models induced by pentylenetetrazol (PTZ). These effects are attributed to their ability to inhibit fast sodium currents and modulate calcium currents, which are crucial for neuronal excitability .
Case Studies and Experimental Data
Several studies have focused on the pharmacological profile of phenylglycinamide derivatives:
These findings suggest that this compound and its derivatives may serve as promising candidates for the development of new analgesic and anticonvulsant therapies.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be partially explained through SAR analyses. Modifications to the phenyl ring and the glycine backbone influence binding affinity and biological activity. For example, substituents on the aromatic ring can enhance or diminish activity by affecting lipophilicity and sterics .
ADME-Tox Properties
In vitro studies assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of this compound indicate favorable profiles. Key findings include:
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-amino-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13) |
InChI Key |
HIOFJEANMHBSRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN |
Origin of Product |
United States |
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